molecular formula C10H14ClN3 B2668105 3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine CAS No. 756901-46-9

3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine

Cat. No.: B2668105
CAS No.: 756901-46-9
M. Wt: 211.69
InChI Key: QAVLTOHWKKYUBS-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine: is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol . This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes where the reactants are combined in large reactors under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: This compound has shown potential in biological and medicinal research. It is studied for its pharmacological properties and its ability to interact with biological targets. Researchers are exploring its potential as a lead compound for the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for creating compounds with specific properties .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine
  • 4-Cyano-6-phenyl-5-substituted-3(2H)-pyridazinones
  • 4,5-Clifunctionalized 6-phenyl-3(2H)pyridazinones

Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern and the presence of the 4-methylpiperidin-1-yl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-chloro-6-(4-methylpiperidin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-4-6-14(7-5-8)10-3-2-9(11)12-13-10/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVLTOHWKKYUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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